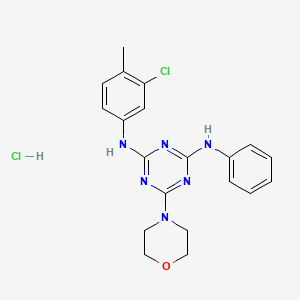![molecular formula C10H11F3N2O B3018837 4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine CAS No. 2202327-29-3](/img/structure/B3018837.png)
4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine is a chemical compound characterized by a cyclopropyl group attached to a pyrimidine ring, with an additional trifluoropropan-2-yloxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Trifluoropropan-2-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a trifluoropropan-2-ol derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoropropan-2-yloxy group, replacing it with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidines.
科学的研究の応用
4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The trifluoropropan-2-yloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
4-Cyclopropyl-6-methoxypyrimidine: Similar structure but with a methoxy group instead of a trifluoropropan-2-yloxy group.
4-Cyclopropyl-6-ethoxypyrimidine: Similar structure but with an ethoxy group instead of a trifluoropropan-2-yloxy group.
Uniqueness
4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine is unique due to the presence of the trifluoropropan-2-yloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-cyclopropyl-6-(1,1,1-trifluoropropan-2-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-6(10(11,12)13)16-9-4-8(7-2-3-7)14-5-15-9/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOVNSPOBKRURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=NC=NC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B3018757.png)


![methyl 2-(3,6-dichloropyridine-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B3018761.png)
![N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide](/img/structure/B3018762.png)
![6-Ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B3018763.png)
![N-({1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B3018764.png)




![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3018776.png)
